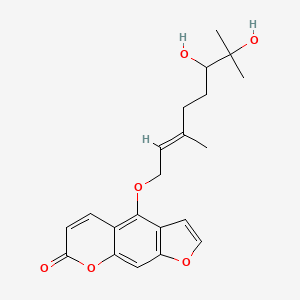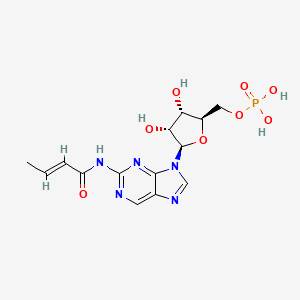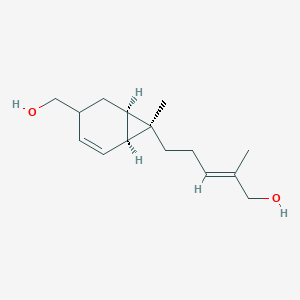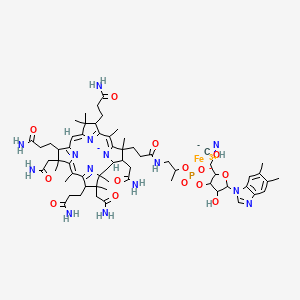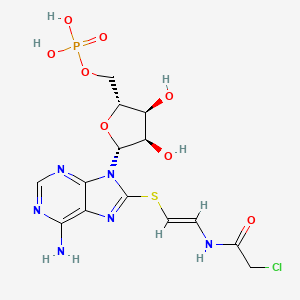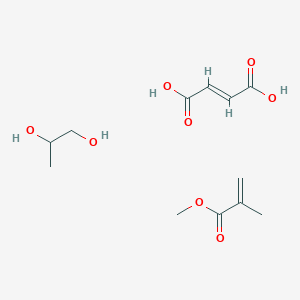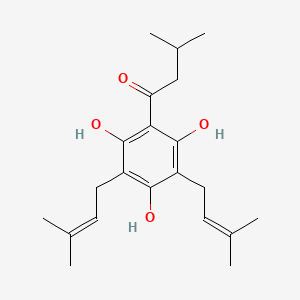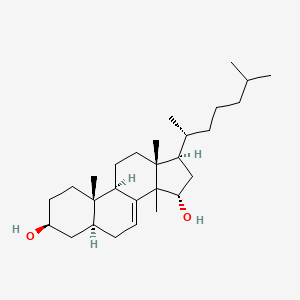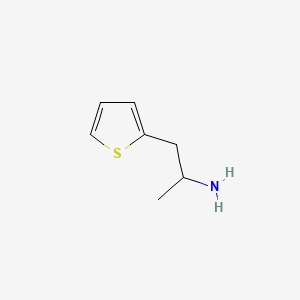![molecular formula C19H21N3O3 B1235501 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone is an organic heterotricyclic compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone, and related compounds, have been a subject of interest in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. Morón, Nguyen, and Bisagni (1983) explored the synthesis of similar compounds, noting their relevance in chemical studies (Morón, Nguyen, & Bisagni, 1983).
Chemical Reactions and Properties
- Research on the chemical properties and reactions of this compound and its derivatives has been conducted. For instance, Scrowston and Shaw (1976) investigated the reactions of related thiopyrano-compounds, providing insights into their chemical behavior (Scrowston & Shaw, 1976).
Spectroscopic and Fluorescent Studies
- The compound's derivatives have been studied for their spectroscopic and fluorescent properties. Xiao (2007) synthesized and analyzed a Schiff-base containing naphthalimide and pyrazolone chromophores, examining their fluorescent spectroscopy and UV-Vis spectrum (Xiao, 2007).
Application in Antitumor Agents
- The compound's framework has been utilized in the development of antitumor agents. Jurd (1996) focused on benzopyranylamine compounds, finding that derivatives containing a 3,4,5-trimethoxyphenyl ring were active against certain human cancer cell lines (Jurd, 1996).
Tautomerism and Structural Transformation Studies
- Studies on tautomerism and structural transformation of similar compounds have been conducted to understand their stability and behavior in different environments. Gubaidullin et al. (2014) investigated the structure of spontaneous transformation products of a similar compound, providing valuable information on its chemical properties (Gubaidullin et al., 2014).
Synthesis and Bioactivity Evaluation
- There has been significant interest in synthesizing and evaluating the bioactivity of pyrazolone derivatives. Mariappan et al. (2010) synthesized 3-Methyl-4-substituted benzylidene-pyrazol-5-ones and evaluated their anti-inflammatory and analgesic responses (Mariappan et al., 2010).
New Heterocyclic Derivatives
- The research also includes the synthesis of new heterocyclic derivatives using the compound as a precursor. Siddiqui and Asad (2006) synthesized new heterocyclic derivatives of 3-Formyl-4-hydroxycoumarin, demonstrating the compound's versatility in heterocyclic chemistry (Siddiqui & Asad, 2006).
Crystal Structure Analysis
- Analysis of the crystal structure of pyrazolone derivatives provides insights into their molecular configuration. Sun and Cui (2008) synthesized a compound related to pyrazolone and analyzed its crystal structure, highlighting its molecular geometry and hydrogen bonding patterns (Sun & Cui, 2008).
Propiedades
Nombre del producto |
8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
8-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12-6-7-16-14(9-12)18-15(19(24)25-16)10-20-22(18)11-17(23)21-8-4-3-5-13(21)2/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
Clave InChI |
ZCZOAZQPIZRACP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



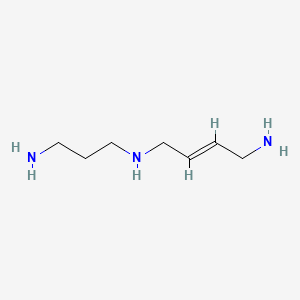
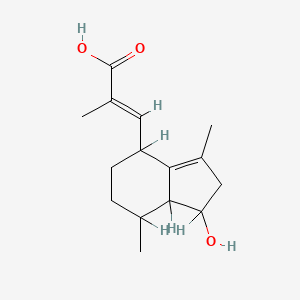

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)
